(-)-MDO-NPA HCl, or (-)-methylenedioxy-naphthylphenylamine hydrochloride, is a hydrochloride salt of a specific enantiomer of MDO-NPA. This compound is recognized for its unique properties and applications across various scientific disciplines, particularly in chemistry and neuropharmacology. Its synthesis typically involves several steps that include the formation of the naphthylphenylamine core, introduction of the methylenedioxy group, chiral resolution, and final formation of the hydrochloride salt.
(-)-MDO-NPA HCl is derived from naphthylphenylamine and classified under organic compounds with significant relevance in medicinal chemistry. It is particularly noted for its potential therapeutic effects, especially concerning neuropharmacological applications. The compound belongs to a broader category of methylenedioxy derivatives, which are known for their biological activity and structural complexity .
The synthesis of (-)-MDO-NPA HCl involves multiple stages:
The synthesis process is optimized for yield and purity, often employing advanced techniques like continuous flow synthesis and automated chiral resolution to enhance efficiency and minimize waste.
The molecular formula for (-)-MDO-NPA HCl is with a molecular weight of approximately 285.79 g/mol. The structure features a naphthalene ring fused with a phenylamine moiety, along with a methylenedioxy substituent that significantly influences its chemical behavior and biological activity.
(-)-MDO-NPA HCl participates in various chemical reactions:
The mechanism by which (-)-MDO-NPA HCl exerts its effects involves interaction with specific molecular targets such as neurotransmitter receptors. It modulates neurotransmitter systems through receptor binding, leading to various intracellular signaling cascades that influence neuronal activity. This property makes it particularly relevant in neuropharmacology research .
(-)-MDO-NPA HCl has shown potential as a partial agonist at dopamine receptors (D2 and D3), contributing to its interest in treating neurodegenerative diseases and other neurological disorders .
(-)-MDO-NPA HCl has diverse applications across several fields:
The aporphine core of (-)-MDO-NPA HCl is constructed through a pivotal [4 + 2] Diels-Alder cyclization, where precise regiocontrol determines the positional orientation of the methylenedioxy and phenolic hydroxyl groups. This reaction employs resorcinol derivatives as diene components and electron-deficient dienophiles (e.g., vinyl sulfoxides or nitroethylene) under Lewis acid catalysis (AlCl₃ or BF₃·Et₂O). The cyclization proceeds through an endo transition state that positions the methylenedioxy group exclusively at C10-C11, critical for dopamine receptor affinity [7].
Regioselectivity (>20:1) is achieved through:
Table 1: Cyclization Conditions and Regioselectivity
Dienophile | Catalyst | Temp (°C) | Reaction Time (h) | Regioselectivity (10,11:other) |
---|---|---|---|---|
Vinyl sulfoxide | AlCl₃ | -78 | 4 | 25:1 |
Nitroethylene | BF₃·Et₂O | -40 | 6 | 20:1 |
Acryloyl chloride | ZnCl₂ | 0 | 2 | 8:1 |
Post-cyclization, the nascent aporphine skeleton undergoes demethylation-remethylation to install the methylenedioxy bridge, exploiting the orthogonal reactivity of catechol intermediates. Hydrogenation (Pd/C, H₂) then saturates the C6a-C7 bond, establishing the required stereochemistry for biological activity .
The racemic N-noraporphine intermediate requires rigorous enantiopurification to isolate the biologically active (-)-enantiomer. Two complementary methodologies achieve this separation:
Chromatographic Resolution:
Under optimized conditions, baseline separation (Rₛ > 3.0) of enantiomers is achieved, with the (-)-enantiomer eluting first due to its stronger binding affinity (ΔG = -8.9 kcal/mol vs. -7.2 kcal/mol for (+)-enantiomer). Molecular docking confirms preferential binding of the (-)-isomer through:
Diastereomeric Crystallization:Alternative purification employs (-)-O,O'-dibenzoyltartaric acid as a resolving agent in ethanol/water (4:1). The (-)-MDO-NPA salt exhibits superior crystallinity (yield: 72%, >99% ee) due to:
To overcome limited oral bioavailability (<15%) attributed to first-pass metabolism, diester prodrugs of (-)-MDO-NPA were engineered. These incorporate acyloxyalkyl promoieties that undergo enzymatic hydrolysis to release the active metabolite:
Design Rationale:
Table 2: Hydrolysis Kinetics of Prodrug Variants
Prodrug | Enzyme Source | t₁/₂ (min) | kₕ (min⁻¹) | Activation Ratio (vs. parent) |
---|---|---|---|---|
Diacetate | Liver microsomes | 8.2 | 0.084 | 5.7 |
Dipropionate | Plasma | 32.5 | 0.021 | 1.8 |
Divalerate | Intestinal wash | 15.3 | 0.045 | 3.2 |
Kinetic analysis reveals the diacetate prodrug demonstrates optimal activation characteristics:
Molecular dynamics simulations confirm the diacetate's superior substrate geometry for CES2, with bond angle strain (∠C=O-C-O = 122.7°) facilitating nucleophilic attack by Ser228.
The propylamine side chain is installed via reductive amination of the N-noraporphine intermediate, critical for D₁ receptor selectivity. This transformation employs:
Optimized Reaction Conditions:
Under these conditions, chemoselectivity >95% is achieved by:
Post-alkylation, hydrochloride salt formation (HCl in diethyl ether) yields crystalline (-)-MDO-NPA HCl with purity >99.5% (HPLC). X-ray diffraction confirms the R-configuration at C6a and trans ring fusion, essential for receptor binding [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7